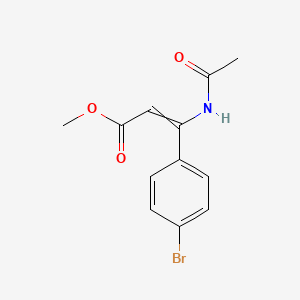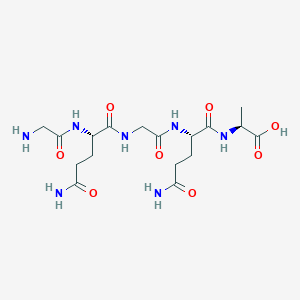
Naphthalene, 1-chloro-2-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-chloro-2-(2-propenyloxy)- is an organic compound that belongs to the class of chloronaphthalenes It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and a propenyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-chloro-2-(2-propenyloxy)- typically involves the chlorination of naphthalene followed by the introduction of the propenyloxy group. The chlorination step can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The subsequent reaction with allyl alcohol under basic conditions introduces the propenyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1-chloro-2-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalenes with reduced functional groups.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalenes.
Substitution: Substituted naphthalenes with various functional groups.
Applications De Recherche Scientifique
Naphthalene, 1-chloro-2-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Naphthalene, 1-chloro-2-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The propenyloxy group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The chlorine atom can also influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloronaphthalene: Similar in structure but lacks the propenyloxy group.
2-Chloronaphthalene: Another isomer with the chlorine atom at a different position.
Naphthalene: The parent compound without any substituents.
Uniqueness
Naphthalene, 1-chloro-2-(2-propenyloxy)- is unique due to the presence of both the chlorine atom and the propenyloxy group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
482576-76-1 |
|---|---|
Formule moléculaire |
C13H11ClO |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
1-chloro-2-prop-2-enoxynaphthalene |
InChI |
InChI=1S/C13H11ClO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h2-8H,1,9H2 |
Clé InChI |
HXRLJSREXGRZJU-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C2=CC=CC=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)

![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)

![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)
![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)

![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)
![1-(4-Methoxyphenyl)-2-oxo-2-[(propan-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12578837.png)
